4-(4-Bromophenyl)piperidine 4-methylbenzenesulfonate
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Overview
Description
4-(4-Bromophenyl)piperidine 4-methylbenzenesulfonate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a bromophenyl group attached to a piperidine ring, which is further linked to a methylbenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)piperidine 4-methylbenzenesulfonate typically involves a multi-step process. One common method starts with the bromination of phenylpiperidine to introduce the bromine atom at the para position. This is followed by the sulfonation of the resulting bromophenylpiperidine with methylbenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)piperidine 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The piperidine ring can undergo oxidation to form corresponding N-oxides or reduction to form secondary amines.
Coupling Reactions: The bromophenyl group can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution: Various substituted piperidines.
Oxidation: Piperidine N-oxides.
Reduction: Secondary amines.
Coupling: Biaryl compounds.
Scientific Research Applications
4-(4-Bromophenyl)piperidine 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)piperidine 4-methylbenzenesulfonate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as a ligand for certain receptors, modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the piperidine ring provides structural flexibility.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)piperidine 4-methylbenzenesulfonate
- 4-(4-Fluorophenyl)piperidine 4-methylbenzenesulfonate
- 4-(4-Methylphenyl)piperidine 4-methylbenzenesulfonate
Uniqueness
4-(4-Bromophenyl)piperidine 4-methylbenzenesulfonate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence its reactivity and binding properties compared to its chloro, fluoro, and methyl analogs .
Properties
IUPAC Name |
4-(4-bromophenyl)piperidine;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.C7H8O3S/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-4,10,13H,5-8H2;2-5H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLNDCVVWDYKEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCCC1C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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